molecular formula C23H16BrClF3N3O B11098081 2-Amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11098081
M. Wt: 522.7 g/mol
InChI Key: CBKRBVBWMGHETI-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, chloro, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-BROMOBENZOPHENONE: Shares the amino and bromo functional groups but lacks the complex quinoline structure.

    2-CHLORO-5-(TRIFLUOROMETHYL)ANILINE: Contains the chloro and trifluoromethyl groups but does not have the quinoline backbone.

Uniqueness

2-AMINO-4-(4-BROMOPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of multiple functional groups and the hexahydroquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C23H16BrClF3N3O

Molecular Weight

522.7 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H16BrClF3N3O/c24-14-7-4-12(5-8-14)20-15(11-29)22(30)31(17-2-1-3-19(32)21(17)20)18-10-13(23(26,27)28)6-9-16(18)25/h4-10,20H,1-3,30H2

InChI Key

CBKRBVBWMGHETI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1

Origin of Product

United States

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